molecular formula C14H17NO4 B188736 Diethyl 2-((phenylamino)methylene)malonate CAS No. 54535-22-7

Diethyl 2-((phenylamino)methylene)malonate

Cat. No. B188736
CAS RN: 54535-22-7
M. Wt: 263.29 g/mol
InChI Key: PYPCDUKQEIPHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-((phenylamino)methylene)malonate is a chemical compound with the molecular formula C14H17NO4 . It is a derivative of diethyl malonate, which is the diethyl ester of malonic acid .


Molecular Structure Analysis

The molecular structure of Diethyl 2-((phenylamino)methylene)malonate consists of a malonate group attached to a phenylamino group . The InChI code for this compound is 1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)10-15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

Diethyl 2-((phenylamino)methylene)malonate has a molecular weight of 263.29 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Fluorescent Properties and Imaging Applications

Diethyl 2-((phenylamino)methylene)malonate and similar compounds are prominently recognized for their fluorescent properties, which have been leveraged in various scientific fields. A notable example is methylene blue, a fluorescent dye discovered in 1876, which has found recent applications in intraoperative fluorescent imaging. The dye's role as a fluorophore is increasingly explored in surgical settings, with applications ranging from visualization of specific organs and tissues to aiding in tumor margin detection during cancer surgeries. Despite the extensive clinical use of such dyes, their application as fluorophores is still in early stages, and ongoing research aims to unlock the full potential of these compounds in medical imaging and surgical procedures (Cwalinski et al., 2020).

Adsorption and Environmental Remediation

Another crucial application of these compounds is in environmental remediation, particularly in the adsorption of dyes and pollutants from industrial waste. Research has pointed out the effectiveness of low-cost adsorbents, including certain malonate derivatives, in removing dyes like methylene blue from wastewater. This approach not only addresses the environmental impact of industrial waste but also presents an economically viable solution for pollutant removal. The development and optimization of such adsorbents continue to be a significant area of research, aiming to enhance the efficiency and reduce the cost of wastewater treatment processes (Rafatullah et al., 2010).

Diagnostic and Treatment Applications in Medicine

Compounds like Diethyl 2-((phenylamino)methylene)malonate have also been identified as potential simulants in human volunteer trials for emergency decontamination, mimicking the physicochemical properties of more harmful chemicals while remaining non-toxic at applied doses. These simulants are crucial in developing and testing decontamination protocols, ensuring public health and safety in events involving chemical agent releases (James et al., 2017).

Safety And Hazards

Diethyl 2-((phenylamino)methylene)malonate is associated with several hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not ingesting the compound .

properties

IUPAC Name

diethyl 2-(anilinomethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)10-15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPCDUKQEIPHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295042
Record name Diethyl anilinomethylenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-((phenylamino)methylene)malonate

CAS RN

54535-22-7
Record name 54535-22-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl anilinomethylenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYLAMINOMETHYLENE-MALONIC ACID DIETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of aniline (25.6 g, 0.28 mol) and diethyl 2-(ethoxymethylene)malonate (62.4 g, 0.29 mol) was heated at 140-150° C. for 2 h. The mixture was cooled to room temperature and dried under reduced pressure to afford 2-phenylaminomethylene-malonic acid diethyl ester as a solid, which was used in the next step without further purification. 1H NMR (d-DMSO) δ 11.00 (d, 1H), 8.54 (d, J=13.6 Hz, 1H), 7.36-7.39 (m, 2H), 7.13-7.17 (m, 3H), 4.17-4.33 (m, 4H), 1.18-1.40 (m, 6H).
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-((phenylamino)methylene)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-((phenylamino)methylene)malonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diethyl 2-((phenylamino)methylene)malonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diethyl 2-((phenylamino)methylene)malonate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-((phenylamino)methylene)malonate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-((phenylamino)methylene)malonate

Citations

For This Compound
33
Citations
SF Cui, Y Ren, SL Zhang, XM Peng, GLV Damu… - Bioorganic & medicinal …, 2013 - Elsevier
A novel series of quinolone triazoles were synthesized and characterized by IR, NMR, MS and HRMS spectra. All the newly prepared compounds were screened for their antimicrobial …
Number of citations: 97 www.sciencedirect.com
R Zhang, G Han, L Jiang, Y Shen… - Journal of …, 2017 - Wiley Online Library
New and practical synthetic route of ivacaftor is described on a grams scale. An electrophilic addition of two t‐butyl groups to the aromatic ring is adopted to prepare 5‐amino‐2,4‐di‐t‐…
Number of citations: 3 onlinelibrary.wiley.com
S Elmallah - 2012 - scholar.archive.org
Cystic fibrosis (CF) is one of the most common genetic diseases, affecting approximately 70,000 people worldwide causing severe complications and often leading to early death. CF is …
Number of citations: 0 scholar.archive.org
MM Al-Sanea, A Elkamhawy, S Paik, S Bua… - Journal of Enzyme …, 2019 - Taylor & Francis
Carbonic anhydrases (CAs, EC 4.2.1.1) are crucial metalloenzymes that are involved in diverse bioprocesses. We report the synthesis and biological evaluation of novel series of …
Number of citations: 26 www.tandfonline.com
I Malvacio, EL Moyano - Current Microwave Chemistry, 2014 - ingentaconnect.com
A fast and efficient microwave assisted synthesis of several ethyl-quinolon-4-one-3-carboxylates and quinolon- 4-one-3-carboxylic acids has been developed. The 3-carboethoxy …
Number of citations: 11 www.ingentaconnect.com
Z Hajimahdi, R Zabihollahi, MR Aghasadeghi… - Drug …, 2013 - thieme-connect.com
A new class of 4-hydroxyquinoline-3-carbohydrazide derivatives was prepared and evaluated for its anti-HIV activity. The primary bioassay results indicated that most of tested …
Number of citations: 22 www.thieme-connect.com
R Elrayess, KM Darwish, MS Nafie… - New Journal of …, 2022 - pubs.rsc.org
Overexpression of epithelial growth factor receptor (EGFR) has been identified as the driving mechanism within the development and progression of several cancers. The emergence of …
Number of citations: 4 pubs.rsc.org
GT Lountos, XZ Zhao, E Kiselev, JE Tropea… - Nucleic Acids …, 2019 - academic.oup.com
Tyrosyl DNA-phosphodiesterase I (TDP1) repairs type IB topoisomerase (TOP1) cleavage complexes generated by TOP1 inhibitors commonly used as anticancer agents. TDP1 also …
Number of citations: 27 academic.oup.com
SN Mistry, C Valant, PM Sexton… - Journal of medicinal …, 2013 - ACS Publications
Established therapy in Alzheimer’s disease involves potentiation of the endogenous orthosteric ligand, acetylcholine, at the M 1 muscarinic receptors found in higher concentrations in …
Number of citations: 71 pubs.acs.org
M Draskovits, D Catorci, L Wimmer, S Rehman… - Monatshefte für Chemie …, 2022 - Springer
A series of substituted imidazoquinolines, a structurally related chemotype to pyrazoloquinolinones, a well-known class of GABA A ligands, was prepared via two synthetic procedures …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.